1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Overview
Description
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil (MMF) is an immunosuppressant drug used to prevent organ transplant rejection and to treat autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. MMF is a prodrug of mycophenolic acid (MPA) and has been used clinically since the early 1990s. MMF has a unique mechanism of action that distinguishes it from other immunosuppressive drugs. It is known to be more potent and have fewer side effects than other drugs of its class. Additionally, MMF is more stable, has a longer half-life, and is more bioavailable than other immunosuppressants.
Scientific Research Applications
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Scientific Field: Transplant Medicine
- Application : Mycophenolate mofetil is used in combination with other immunosuppressants to prevent the rejection of kidney, heart, or liver transplants in adult and pediatric patients .
- Method of Application : For liver transplants in adults, mycophenolate mofetil should be given as an infusion (drip into a vein) for the first four days after the transplant, before the patient is switched to 1.5 g Mycophenolate mofetil twice a day as soon as it can be tolerated .
- Results : The use of mycophenolate mofetil has been shown to effectively prevent organ rejection after hepatic, renal, and cardiac transplants .
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Scientific Field: Autoimmune Diseases
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Scientific Field: Autoimmune Hepatitis
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Scientific Field: Lupus-associated Nephritis and Dermatitis
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Scientific Field: Rheumatoid Arthritis
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Scientific Field: Antineoplastic Drug
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Scientific Field: Inflammatory Arthritis
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Scientific Field: Psoriatic Arthritis
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Scientific Field: Systemic Sclerosis
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Scientific Field: ANCA-Associated Vasculitis
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Scientific Field: Dermatomyositis
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Scientific Field: IgA-Associated Nephropathy
properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAOBWLSKUSFOB-LRNAUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil | |
CAS RN |
1094322-91-4 | |
Record name | 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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